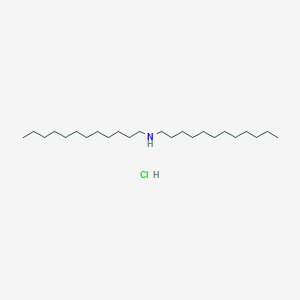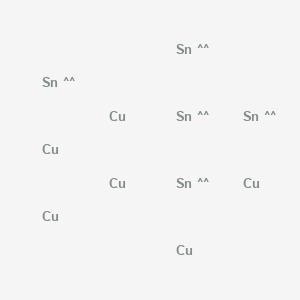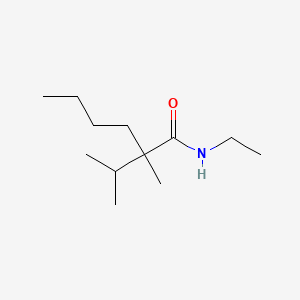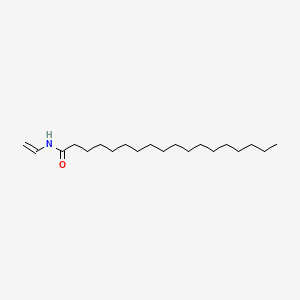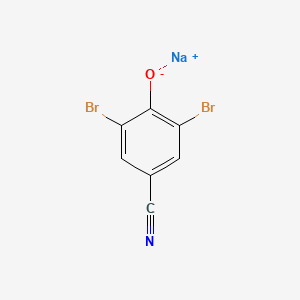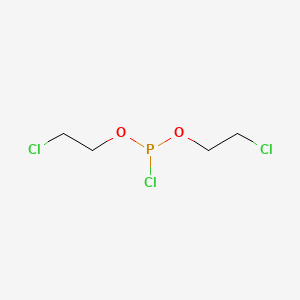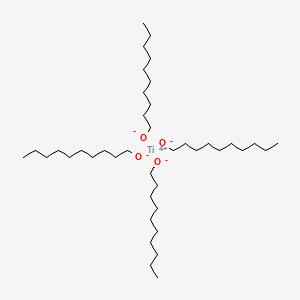
Titanium(4+) decan-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(4+) decan-1-olate is a titanium coordination compound with the chemical formula C40H84O4Ti. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form stable complexes and its reactivity with various reagents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium(4+) decan-1-olate can be synthesized through the reaction of titanium tetrachloride (TiCl4) with decan-1-ol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction is as follows:
TiCl4+4C9H19OH→Ti(OC9H19)4+4HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Titanium(4+) decan-1-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2) and other titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The alkoxide ligands can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Halides or other alkoxides, typically in an inert solvent.
Major Products:
Oxidation: Titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium compounds.
Substitution: Titanium compounds with different ligands.
Aplicaciones Científicas De Investigación
Titanium(4+) decan-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium dioxide production.
Mecanismo De Acción
The mechanism by which titanium(4+) decan-1-olate exerts its effects involves the coordination of titanium with oxygen atoms from the alkoxide ligands. This coordination stabilizes the titanium center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Titanium(IV) isopropoxide: A titanium coordination compound with isopropoxide ligands.
Titanium(IV) butoxide: A titanium coordination compound with butoxide ligands.
Comparison: Titanium(4+) decan-1-olate is unique due to its longer alkoxide chain, which can influence its solubility, reactivity, and applications. Compared to titanium(IV) isopropoxide and titanium(IV) butoxide, this compound may offer different properties and advantages in specific applications, such as enhanced stability and different reactivity profiles.
Propiedades
Número CAS |
83877-93-4 |
|---|---|
Fórmula molecular |
C40H84O4Ti |
Peso molecular |
677.0 g/mol |
Nombre IUPAC |
decan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C10H21O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11;/h4*2-10H2,1H3;/q4*-1;+4 |
Clave InChI |
XQNMNCVLVNBXKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


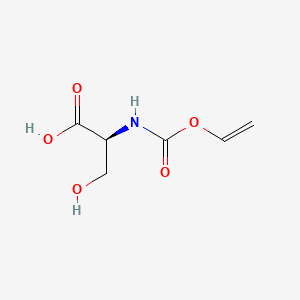
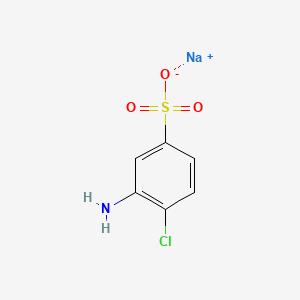
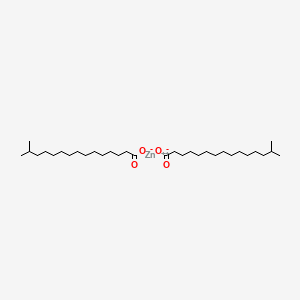

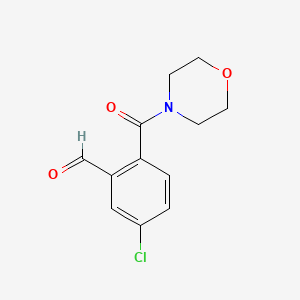

![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
